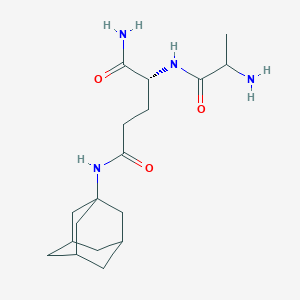
(2R)-N'-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide is a complex organic compound characterized by its adamantyl group and a pentanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the adamantyl group:
Amidation reaction: The next step involves the formation of the pentanediamide backbone through an amidation reaction, where the amine group reacts with a carboxylic acid derivative under appropriate conditions.
Coupling reaction: Finally, the coupling of the adamantyl group with the pentanediamide backbone is achieved through a peptide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of (2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as drug delivery systems and nanomaterials.
Mécanisme D'action
The mechanism of action of (2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins. The pentanediamide backbone allows for hydrogen bonding and electrostatic interactions with target molecules, leading to modulation of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)butanediamide: Similar structure with a butanediamide backbone.
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)hexanediamide: Similar structure with a hexanediamide backbone.
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)cyclohexanediamide: Similar structure with a cyclohexanediamide backbone.
Uniqueness
(2R)-N’-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide is unique due to its specific combination of the adamantyl group and pentanediamide backbone, which provides a balance of hydrophobic and hydrophilic properties. This unique structure allows for versatile interactions with various biological targets and enhances its potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
89813-21-8 |
|---|---|
Formule moléculaire |
C18H30N4O3 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(2R)-N'-(1-adamantyl)-2-(2-aminopropanoylamino)pentanediamide |
InChI |
InChI=1S/C18H30N4O3/c1-10(19)17(25)21-14(16(20)24)2-3-15(23)22-18-7-11-4-12(8-18)6-13(5-11)9-18/h10-14H,2-9,19H2,1H3,(H2,20,24)(H,21,25)(H,22,23)/t10?,11?,12?,13?,14-,18?/m1/s1 |
Clé InChI |
MXWDHKDTQAPDQD-INBLFIHXSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)NC12CC3CC(C1)CC(C3)C2)C(=O)N)N |
SMILES isomérique |
CC(C(=O)N[C@H](CCC(=O)NC12CC3CC(C1)CC(C3)C2)C(=O)N)N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)NC12CC3CC(C1)CC(C3)C2)C(=O)N)N |
Séquence |
AX |
Synonymes |
adamantylamide dipeptide adamantylamide-alanyl-isoglutamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















